![molecular formula C19H19NO5S2 B2511477 methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate CAS No. 1428365-28-9](/img/structure/B2511477.png)
methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate
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Description
Methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate is a compound that has shown promising results in scientific research for its potential use in various applications.
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
- Synthesis of Indenothiophenes and Indenofurans : The compound has been utilized in the synthesis of indenothiophenes and indenofurans, showcasing its versatility in organic synthesis. Specifically, its derivatives have been involved in aldol-type reactions and intramolecular Friedel-Crafts reactions, demonstrating its potential in constructing complex organic structures (Jeon & Lee, 2008).
- Metal-Free Synthesis of Polysubstituted Pyrroles : Research has highlighted the use of similar compounds in the metal-free synthesis of polysubstituted pyrroles, employing surfactants in aqueous mediums. This approach is significant for green chemistry, offering an environmentally friendly alternative for synthesizing valuable heterocyclic compounds (Kumar, Rāmānand, & Tadigoppula, 2017).
Functional Materials Development
- Electrochemical Copolymerization : The compound's structure, related to furan and thiophene units, suggests its potential in electrochemical copolymerization processes. Such copolymers could have applications in conductive materials, electrochromic devices, and more. Research into copolymerizing furan and thiophene derivatives highlights this potential, aiming to develop materials with unique electrical and optical properties (Li et al., 2004).
Renewable PET Production
- Biobased Terephthalic Acid Precursors : Studies on the reaction pathways and energetics of Diels-Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, such as those related to the target compound, underline its relevance in producing renewable polyethylene terephthalate (PET) precursors. This research is crucial for the development of sustainable materials and reducing reliance on fossil fuels (Pacheco et al., 2015).
properties
IUPAC Name |
methyl 4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-24-19(21)16-4-6-18(7-5-16)27(22,23)20(13-15-9-11-25-14-15)10-8-17-3-2-12-26-17/h2-7,9,11-12,14H,8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJNRTQTJQVQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate |
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